BQ-123 TFA

Endothelin receptor pharmacology Receptor binding selectivity ETA/ETB discrimination

BQ-123 TFA (cyclo[-D-Trp-D-Asp-Pro-D-Val-Leu-] trifluoroacetate salt) is a cyclic pentapeptide that functions as a highly selective competitive antagonist at the endothelin-A (ETA) receptor. Originally isolated from Streptomyces misakiensis fermentation broth and subsequently optimized via synthetic analogue screening, BQ-123 inhibits [¹²⁵I]ET-1 binding to ETA receptors with an IC₅₀ of 7.3 nM, while exhibiting minimal affinity for ETB receptors (IC₅₀ 18 µM).

Molecular Formula C33H43F3N6O9
Molecular Weight 724.7 g/mol
Cat. No. B11928485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQ-123 TFA
Molecular FormulaC33H43F3N6O9
Molecular Weight724.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H42N6O7.C2HF3O2/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;3-2(4,5)1(6)7/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);(H,6,7)/t21-,22+,23+,24-,26+;/m0./s1
InChIKeyQSTCCEVXEPXYBF-JKNHBXRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BQ-123 TFA: A Cyclic Pentapeptide Selective Endothelin-A Receptor Antagonist for Cardiovascular and Sensory Research


BQ-123 TFA (cyclo[-D-Trp-D-Asp-Pro-D-Val-Leu-] trifluoroacetate salt) is a cyclic pentapeptide that functions as a highly selective competitive antagonist at the endothelin-A (ETA) receptor [1]. Originally isolated from Streptomyces misakiensis fermentation broth and subsequently optimized via synthetic analogue screening, BQ-123 inhibits [¹²⁵I]ET-1 binding to ETA receptors with an IC₅₀ of 7.3 nM, while exhibiting minimal affinity for ETB receptors (IC₅₀ 18 µM) [1]. The TFA counterion formulation enhances peptide solubility in aqueous and polar organic solvents, facilitating dissolution for in vitro and in vivo experimental protocols . Unlike non-peptide clinical endothelin antagonists (bosentan, ambrisentan, macitentan), BQ-123 TFA remains a gold-standard pharmacological tool compound for mechanistic dissection of ETA receptor function across cardiovascular, renal, and sensory neuroscience research domains.

Why BQ-123 TFA Cannot Be Interchanged with Other Endothelin Receptor Antagonists Without Experimental Re-Validation


Endothelin receptor antagonists are a chemically and pharmacologically heterogeneous class spanning cyclic peptides (BQ-123, TAK-044), linear peptides (FR139317), peptidomimetics (BQ-788), and non-peptide small molecules (bosentan, ambrisentan, macitentan). Even among ETA-selective antagonists, profound differences exist in receptor binding kinetics (competitive vs. non-competitive antagonism), subtype selectivity windows, species-dependent affinity profiles, and off-target ion channel effects that cannot be predicted from nominal target classification alone [1]. BQ-123 TFA exhibits a unique combination of >1,000-fold ETA-over-ETB selectivity, non-competitive antagonism in certain vascular beds, and a distinctive positive modulatory effect on L-type Ca²⁺ current not shared by other ETA antagonists including BQ-788, PD155080, or PD145065 [2]. Consequently, substituting BQ-123 TFA with a generic 'ETA antagonist' risks both false-negative results (inadequate receptor blockade) and false-positive artifacts (off-target ion channel modulation) — requiring compound-specific validation for each experimental system.

BQ-123 TFA: Quantified Differential Evidence Versus Closest ETA and ETB Antagonist Comparators


ETA-over-ETB Binding Selectivity: BQ-123 Achieves 2,465-Fold Discrimination Compared with Bosentan's ~20-Fold Window

BQ-123 exhibits an IC₅₀ of 7.3 nM for ETA receptors versus 18 µM for ETB receptors in radioligand binding assays, yielding a 2,465-fold selectivity window [1]. In contrast, the dual antagonist bosentan shows Ki values of 4.7 nM (ETA) and 95 nM (ETB), representing only ~20-fold selectivity [2]. The ETB-selective antagonist BQ-788 displays the inverse profile: IC₅₀ 1.2 nM at ETB and 1,300 nM at ETA (~1,080-fold ETB selectivity) [3]. BQ-123's selectivity window substantially exceeds that of macitentan (ET-A IC₅₀ 0.5 nM; ET-B IC₅₀ 391 nM; ~780-fold) and ambrisentan (ETA IC₅₀ 18 nM) [2]. This degree of discrimination renders BQ-123 suitable for experiments requiring pharmacological isolation of ETA-mediated responses without concomitant ETB blockade.

Endothelin receptor pharmacology Receptor binding selectivity ETA/ETB discrimination

Functional Antagonism of ET-1-Induced Calcium Response: BQ-123 Blocks with IC₅₀ 20 nM Whereas BQ-788 Shows No Inhibition at 1 µM

In Fura-2 loaded ND7/104 nociceptor-like neuron hybrid cells, BQ-123 produced dose-dependent inhibition of ET-1-induced intracellular calcium elevation with an IC₅₀ of 20 nM and apparent Ki of 7 nM [1]. Under identical experimental conditions, the selective ETB antagonist BQ-788 produced no detectable inhibition of the calcium response across the full concentration range tested (10–1,000 nM) [1]. This direct head-to-head comparison demonstrates that the ET-1-evoked Ca²⁺ signal in sensory neurons is exclusively mediated through ETA receptors and that BQ-123 provides complete pharmacological blockade of this pathway, whereas ETB-selective tools are functionally inert in this system.

Sensory neuron calcium imaging Nociceptor pharmacology ETA receptor functional selectivity

Mechanism of Antagonism: BQ-123 Acts as a Non-Competitive Antagonist (Schild Slope 0.28) with Higher Potency than FR139317 (pA₂ 5.82) in Guinea-Pig Iliac Artery

In guinea-pig isolated iliac artery, Schild analysis revealed a fundamental mechanistic divergence between the two established peptide ETA antagonists. FR139317 (1–10 µM) displayed competitive antagonism with a Schild slope of 1.32 ± 0.21 and a pA₂ of 5.82 ± 0.16 [1]. By contrast, BQ-123 (0.1–1 µM) exhibited a markedly shallow Schild slope of 0.28 ± 0.08, indicative of non-competitive antagonism, yet demonstrated higher functional potency with an apparent pKB of 6.6–7.2 [1]. This corresponds to approximately 6- to 24-fold greater antagonistic potency for BQ-123 relative to FR139317 in this vascular preparation. The non-competitive behavior of BQ-123 was interpreted as evidence for ETA receptor heterogeneity, wherein BQ-123 discriminates ETA receptor subtypes or conformational states not recognized by FR139317.

Vascular pharmacology ETA receptor antagonism mechanism Schild analysis

Coronary Vasomotor Effects: BQ-123 Uniquely Induces Vasoconstriction and 2.3-Fold Greater ET-1 Efflux than Bosentan in Isolated Perfused Rat Hearts

In Langendorff-perfused rat hearts, BQ-123 (10⁻⁶ M) and bosentan (10⁻⁵ M) produced divergent effects on coronary vasomotor tone. BQ-123 induced a progressive decrease in coronary flow rate that persisted after washout, whereas bosentan produced no change in perfusion rate [1]. Furthermore, BQ-123 abolished the 22 ± 6% post-ischemic hyperemic increase in perfusion flow rate; bosentan did not [1]. Both compounds increased ET-1 efflux into the coronary perfusate, but the magnitude differed markedly: BQ-123 elevated ET-1 efflux to 730 ± 188% of baseline versus 315 ± 81% for bosentan — a 2.3-fold greater ET-1 release [1]. Critically, bosentan (but not BQ-123) significantly impaired recovery of systolic function during reperfusion (P < 0.05) [1]. These data demonstrate that selective ETA blockade with BQ-123 produces qualitatively and quantitatively distinct coronary vascular effects versus dual ETA/ETB blockade with bosentan.

Coronary circulation Ischemia-reperfusion ETA vs dual antagonism

Renal Hemodynamic Benefit in Hypertensive Chronic Renal Failure: BQ-123 Alone Increases Renal Blood Flow by 38.8%, an Effect Abolished by Co-Administration of BQ-788

In a randomized, placebo-controlled, double-blind, four-way crossover clinical study involving 8 hypertensive chronic renal failure (CRF) patients and 8 matched healthy controls, intra-arterial BQ-123 infusion produced distinct renal hemodynamic effects that were lost upon combined ETA/ETB blockade. BQ-123 alone reduced mean arterial pressure by 13 ± 2% in CRF patients (P < 0.01 vs. placebo) while simultaneously increasing renal blood flow by 38.8 ± 23.9% (P < 0.01 vs. placebo) and reducing renal vascular resistance by 44.5 ± 11.3% (P < 0.01 vs. placebo) [1]. Critically, when BQ-123 was co-administered with the ETB antagonist BQ-788, these renoprotective hemodynamic effects were nullified — renal blood flow and renal vascular resistance were no longer significantly different from placebo [1]. BQ-788 administered alone produced both systemic and renal vasoconstriction [1]. This within-study comparison demonstrates that the beneficial renal profile of BQ-123 is entirely dependent on selective ETA blockade with intact ETB-mediated vasodilation.

Renal pathophysiology Chronic kidney disease ETA-selective vs combined blockade

Unique Positive Modulation of Cardiac L-Type Ca²⁺ Current: BQ-123 Increases ICa,L by 12.7% Whereas BQ-788, PD155080, and PD145065 Show No Effect

In patch-clamp studies on ventricular cardiomyocytes isolated from adult New Zealand White rabbits, BQ-123 (1 µM) produced a distinctive positive modulatory effect on L-type Ca²⁺ current (ICa,L) that was not shared by other endothelin receptor antagonists. BQ-123 increased ICa,L from a control value of −2.45 ± 0.28 nA to −2.76 ± 0.3 nA (P < 0.02), representing a 12.7% enhancement, and prolonged action potential duration from 228 ± 30 ms to 267 ± 36 ms (P < 0.02) [1]. Both effects were fully reversible upon washout. By contrast, three other endothelin receptor antagonists — BQ-788 (ETB-selective), PD155080 (ETA-selective), and PD145065 (ETA/ETB dual) — each tested at 1–10 µM produced no measurable effect on ICa,L [1]. This indicates that BQ-123's L-type Ca²⁺ channel modulation is a compound-specific property independent of ETA receptor antagonism, representing an off-target activity unique to this cyclic pentapeptide structure.

Cardiac electrophysiology L-type calcium current ETA antagonist off-target effects

BQ-123 TFA: High-Impact Research and Industrial Application Scenarios Grounded in Quantitative Differential Evidence


ETA Receptor Pharmacological Fingerprinting and Subtype Selectivity Validation

BQ-123 TFA is the reference ETA-selective antagonist for pharmacological fingerprinting studies requiring unambiguous discrimination between ETA and ETB receptor contributions. With a 2,465-fold ETA-over-ETB selectivity window [1] — exceeding that of bosentan (~20-fold), macitentan (~780-fold), and the inverse selectivity of BQ-788 — BQ-123 enables definitive receptor subtype assignment when used in parallel with ETB-selective tools. Its binding profile has been validated across porcine, rat, and human cardiac tissues, with KD values for ETA ranging from 0.52 nM (pig heart) to 1.43 nM (human myometrium), and ETB KD values in the micromolar range across species [2].

Sensory Neuron and Pain Signaling Pathway Dissection

For research groups investigating endothelin-mediated nociception and pain signaling, BQ-123 TFA provides a validated tool with demonstrated functional blockade of ET-1-induced Ca²⁺ mobilization in nociceptor-like neurons (IC₅₀ 20 nM) [1]. The complete absence of inhibition by BQ-788 in the same assay system confirms that the sensory neuron calcium response is exclusively ETA-mediated, making BQ-123 TFA the definitive antagonist for pain pathway studies. This differential functional selectivity has been replicated in multiple sensory neuron models, including isolectin B4-negative DRG neurons [2].

Myocardial Ischemia-Reperfusion Injury and Coronary Vascular Research

In Langendorff-perfused heart models of ischemia-reperfusion, BQ-123 TFA uniquely preserves post-ischemic systolic functional recovery while producing defined ETA-mediated coronary vasoconstriction — effects not replicated by the dual antagonist bosentan, which impairs systolic recovery [1]. The 2.3-fold greater ET-1 efflux induced by BQ-123 compared with bosentan (730% vs. 315%) provides a quantitative readout of ETA-receptor-mediated negative feedback on ET-1 release [1]. Researchers designing cardiac ischemia studies should select BQ-123 TFA when the objective is to isolate ETA-specific contributions to coronary vasomotor regulation without the confounding influence of ETB-mediated vasodilation.

Renal Hemodynamic and Chronic Kidney Disease Translational Models

BQ-123 TFA recapitulates the clinically validated renoprotective hemodynamic profile of selective ETA blockade: increased renal blood flow (+38.8%) and reduced renal vascular resistance (−44.5%) in the context of hypertension and chronic renal failure [1]. The loss of these benefits upon co-administration of BQ-788 directly demonstrates that ETB receptor integrity is essential for renal vasodilation [1]. For pharmaceutical research programs developing next-generation ETA-selective antagonists for renal indications, BQ-123 TFA serves as the benchmark tool compound against which novel agents should be compared for both efficacy and selectivity.

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